![molecular formula C13H13NO2 B14479637 2-{[Hydroxy(phenyl)amino]methyl}phenol CAS No. 65520-00-5](/img/structure/B14479637.png)
2-{[Hydroxy(phenyl)amino]methyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[Hydroxy(phenyl)amino]methyl}phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a hydroxyl group (-OH) attached to a benzene ring, along with an amino group (-NH2) and a methylene bridge (-CH2-)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[Hydroxy(phenyl)amino]methyl}phenol typically involves the reaction of salicylaldehyde with 2-aminophenol in the presence of a suitable solvent such as ethanol. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and maintained at that temperature for a specific period. The product is then isolated and purified through crystallization or other suitable methods .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and optimized reaction conditions can further improve the overall production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[Hydroxy(phenyl)amino]methyl}phenol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) are used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenols
Applications De Recherche Scientifique
2-{[Hydroxy(phenyl)amino]methyl}phenol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-{[Hydroxy(phenyl)amino]methyl}phenol involves its ability to undergo redox reactions, which can influence various biological processes. The compound can interact with enzymes and other proteins, affecting their activity and function. Additionally, its ability to form metal complexes can modulate the activity of metalloproteins and other metal-dependent biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminophenol: Shares the amino and hydroxyl groups but lacks the methylene bridge.
Phenol: Contains only the hydroxyl group attached to the benzene ring.
Salicylaldehyde: Contains an aldehyde group instead of the amino group.
Uniqueness
2-{[Hydroxy(phenyl)amino]methyl}phenol is unique due to the presence of both amino and hydroxyl groups along with a methylene bridge, which imparts distinct chemical properties and reactivity. This combination allows for diverse applications in various fields, making it a valuable compound for scientific research and industrial applications.
Propriétés
Numéro CAS |
65520-00-5 |
|---|---|
Formule moléculaire |
C13H13NO2 |
Poids moléculaire |
215.25 g/mol |
Nom IUPAC |
2-[(N-hydroxyanilino)methyl]phenol |
InChI |
InChI=1S/C13H13NO2/c15-13-9-5-4-6-11(13)10-14(16)12-7-2-1-3-8-12/h1-9,15-16H,10H2 |
Clé InChI |
OVVRATJIZPFMQS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N(CC2=CC=CC=C2O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[Cyclohexyl(phosphonomethyl)amino]propane-1-sulfonic acid](/img/structure/B14479555.png)
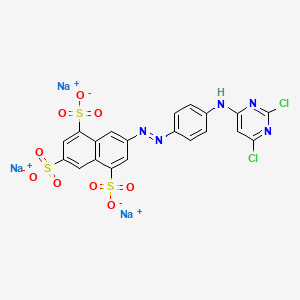


![[(2-Hydroxyethyl)(tridecyl)amino]oxidanide](/img/structure/B14479586.png)
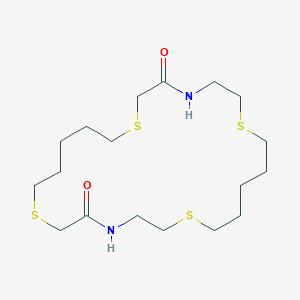
![2-(Methylsulfanyl)-1-oxo-1lambda~5~-naphtho[1,2-e][1,2,4]triazine](/img/structure/B14479591.png)
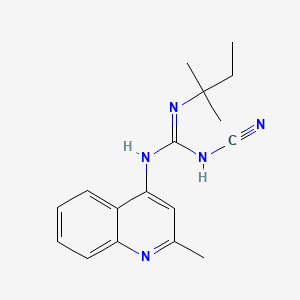
![2-[(2-Hydroxyethyl)amino]ethyl diphenylborinate](/img/structure/B14479600.png)
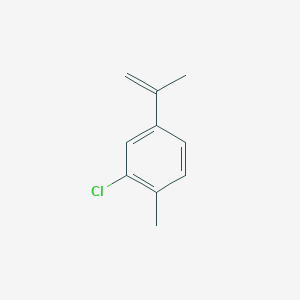

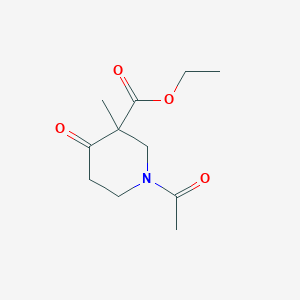
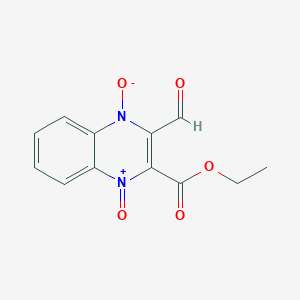
silane](/img/structure/B14479634.png)
